molecular formula C28H20N2O4 B5341485 4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5341485
M. Wt: 448.5 g/mol
InChI Key: QBAIHOWWWJMBPH-SHHOIMCASA-N
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Description

4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.

    Phenoxyphenyl Group Addition: The phenoxyphenyl group can be added through nucleophilic aromatic substitution reactions.

    Pyridinyl Group Addition: The pyridinyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Coupling Reactions: The pyridinyl group can participate in various coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Coupling Reactions: Common catalysts include palladium, nickel, and copper complexes.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted aromatic compounds.

    Coupling Reactions: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals and other compounds makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-thione: Similar structure but with a thione group instead of a ketone.

    4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-amine: Similar structure but with an amine group instead of a ketone.

    4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.

Uniqueness

The uniqueness of 4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological targets

Properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-phenoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O4/c31-26(19-10-3-1-4-11-19)24-25(30(28(33)27(24)32)23-16-7-8-17-29-23)20-12-9-15-22(18-20)34-21-13-5-2-6-14-21/h1-18,25,31H/b26-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAIHOWWWJMBPH-SHHOIMCASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)OC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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